Pelcitoclax

Übersicht

Beschreibung

Vorbereitungsmethoden

Pelcitoclax wird unter Verwendung einer innovativen Prodrug-Strategie synthetisiert. Dieser Ansatz beinhaltet die Herstellung einer Verbindung mit eingeschränkter Zellpermeabilität während der Zirkulation, die dann in Tumoren und Geweben zu einem potenteren Metaboliten, APG-1252-M1, umgewandelt wird . Die detaillierten Synthesewege und Reaktionsbedingungen für this compound sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Der allgemeine Prozess beinhaltet die Entwicklung und Synthese eines Phosphat-Prodrugs, das in den Zielgeweben zu seiner aktiven Form metabolisiert werden kann .

3. Analyse der chemischen Reaktionen

This compound unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind für die Umwandlung des Prodrugs in seinen aktiven Metaboliten APG-1252-M1 unerlässlich.

Substitutionsreaktionen: Diese Reaktionen sind an der Modifikation der Struktur der Verbindung beteiligt, um ihre Wirksamkeit zu verbessern und die Toxizität zu verringern.

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet die Verwendung verschiedener Reagenzien, darunter Phosphorsäurederivate und organische Lösungsmittel, unter kontrollierten Temperatur- und Druckbedingungen.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist der aktive Metabolit APG-1252-M1, der eine starke Antitumoraktivität aufweist.

Analyse Chemischer Reaktionen

Pelcitoclax undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are essential for the conversion of the prodrug into its active metabolite, APG-1252-M1.

Substitution Reactions: These reactions are involved in the modification of the compound’s structure to enhance its efficacy and reduce toxicity.

Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including phosphoric acid derivatives and organic solvents, under controlled temperature and pressure conditions.

Major Products: The primary product of these reactions is the active metabolite APG-1252-M1, which exhibits potent antitumor activity.

Wissenschaftliche Forschungsanwendungen

Efficacy in Cancer Treatment

- Antitumor Activity : Pelcitoclax has demonstrated significant antitumor activity across various cancer types. In a first-in-human study involving patients with metastatic small-cell lung cancer and other solid tumors, this compound exhibited strong antiproliferative effects. The study reported an overall response rate of 6.5% and a disease control rate of 30.4% .

- Combination Therapies : this compound has shown enhanced efficacy when combined with other therapeutic agents. For instance, its combination with taxanes downregulated the anti-apoptotic protein myeloid cell leukemia-1 (MCL-1), further enhancing antitumor activity . Additionally, preliminary data from studies combining this compound with osimertinib for treating patients with EGFR-mutant non-small cell lung cancer (NSCLC) showed an objective response rate of 80.8% among previously untreated patients .

- Clinical Trials : Ongoing clinical trials are assessing this compound's safety and efficacy in various settings. The National Cancer Institute (NCI) collaborates with Ascentage Pharma to evaluate this compound in solid tumors, focusing on both clinical and non-clinical studies to explore its biological activity and potential combinations with other targeted therapies .

Adverse Effects

This compound is generally well tolerated, with common treatment-related adverse events including transaminase elevations and reduced platelet counts, which were less frequent when administered on a once-weekly schedule . This favorable safety profile supports its continued development as a therapeutic option in oncology.

Case Study 1: Small-Cell Lung Cancer

In a clinical trial involving 50 patients receiving intravenous this compound once or twice weekly, the drug demonstrated significant activity against small-cell lung cancer. The study highlighted the importance of monitoring BCL-xL complex levels as they correlated with tumor growth inhibition .

Case Study 2: EGFR-Mutant NSCLC

A recent study presented at the ESMO Congress revealed promising results for this compound combined with osimertinib in treating EGFR-mutant NSCLC. Among EGFR-TKI-naïve patients, a high objective response rate was observed, indicating that this compound could be an effective treatment option for this patient population .

Summary Table of Clinical Findings

| Study | Cancer Type | Combination Therapy | Overall Response Rate | Disease Control Rate |

|---|---|---|---|---|

| First-in-Human Study | Small-Cell Lung Cancer | None | 6.5% | 30.4% |

| ESMO Congress Presentation | EGFR-Mutant Non-Small Cell Lung Cancer | Osimertinib | 80.8% | Not specified |

Wirkmechanismus

Pelcitoclax exerts its effects by inhibiting the anti-apoptotic proteins BCL-2 and BCL-xL. These proteins play a crucial role in regulating apoptosis, the process of programmed cell death. By inhibiting BCL-2 and BCL-xL, this compound promotes the activation of pro-apoptotic proteins such as BAX and BAK, leading to the disruption of mitochondrial membrane potential and the activation of caspases, which ultimately result in cell death . This mechanism is particularly effective in cancer cells that rely on BCL-2 and BCL-xL for survival .

Vergleich Mit ähnlichen Verbindungen

Pelcitoclax ist einzigartig in seiner dualen Hemmung von BCL-2 und BCL-xL, was es von anderen Verbindungen unterscheidet, die nur eines dieser Proteine angreifen. Ähnliche Verbindungen umfassen:

Navitoclax: Ein dualer BCL-2/BCL-xL-Inhibitor, jedoch mit höherer Toxizität im Vergleich zu this compound.

Das innovative Prodrug-Design von this compound und seine Fähigkeit, Resistenzen gegenüber anderen BCL-2-Inhibitoren zu überwinden, machen es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung .

Eigenschaften

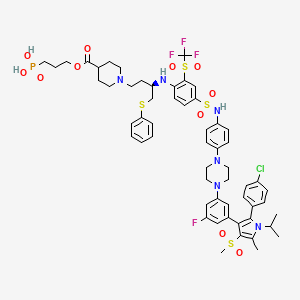

IUPAC Name |

3-[1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carbonyl]oxypropylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOCQCYXBYUYLH-YACUFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H66ClF4N6O11PS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619923-36-2 | |

| Record name | Pelcitoclax [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619923362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelcitoclax | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PELCITOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317UBD60ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.